molecular formula C13H9Cl2NO2 B1583780 Clofenamic acid CAS No. 4295-55-0

Clofenamic acid

Katalognummer: B1583780
CAS-Nummer: 4295-55-0
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: JONFYSWOLCTYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clofenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the class of N-aryl anthranilic acids. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. The chemical formula of this compound is C13H10ClNO2, and it is known for its effectiveness in treating conditions such as rheumatoid arthritis and osteoarthritis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clofenaminsäure kann durch eine modifizierte Ullmann-Kupplungsreaktion synthetisiert werden. Diese beinhaltet die Reaktion von Kalium-2-brombenzoat mit substituierten Anilinen in Gegenwart von Kupferacetat als Katalysator. Die Reaktion wird in einer ionischen Flüssigkeit, wie beispielsweise Tetrakis(butyl)phosphoniumchlorid, bei einer Temperatur von 170°C durchgeführt .

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird Clofenaminsäure durch die Kondensation von o-Chlorbenzoesäure mit m-Chloroanilin hergestellt. Der Prozess beinhaltet das Auflösen von o-Chlorbenzoesäure in einer flüssigen Base, gefolgt von der Zugabe von m-Chloroanilin und Kupferpulver. Das Gemisch wird auf 110°C erhitzt und mehrere Stunden lang unter Rückfluss erhitzt. Das Produkt wird dann durch Säure-Base-Extraktion und Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Chemical Transformations

Clofenamic acid undergoes several chemical transformations that can affect its stability and efficacy. Key reactions include:

  • Hydroxylation : Addition of hydroxyl groups can occur under oxidative conditions, leading to hydroxylated derivatives that may exhibit different biological activities.

  • Chlorination : The presence of chlorine in the structure allows for further chlorination reactions, which can modify the pharmacological profile of the compound.

  • Degradation Pathways : Environmental factors such as pH and temperature significantly influence the degradation rates of this compound. For instance, studies have shown that at higher pH levels, the degradation rate decreases due to reduced reactivity with chlorinating agents.

Kinetics of Reactions

The kinetics of this compound reactions have been studied extensively. For example, the reaction between this compound and free available chlorine (FAC) was found to be second-order with respect to both reactants. The rate constants vary significantly with pH:

  • At pH 6: kapp=16.44M1s1k_{app}=16.44\,M^{-1}s^{-1}

  • At pH 8: kapp=4.4M1s1k_{app}=4.4\,M^{-1}s^{-1}

These findings indicate that this compound's reactivity decreases as pH increases, highlighting the importance of environmental conditions in determining its fate in aquatic systems .

Ecotoxicity Assessment

Transformation by-products formed during the chlorination of this compound have raised concerns regarding their ecotoxicity. Hydroxylated derivatives have been shown to possess higher toxicity than the parent compound itself. This necessitates a thorough assessment of both this compound and its metabolites in environmental studies.

Persistence in Aquatic Systems

Research indicates that this compound can persist in aquatic environments, particularly due to its resistance to biodegradation under certain conditions. This persistence raises questions about its long-term ecological effects and necessitates further investigation into its degradation pathways.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies have highlighted the potential of clofenamic acid in oncology. Notably, research indicates that it exhibits antitumor effects in prostate cancer models. In a study involving androgen-independent prostate cancer cells (PC3), this compound was administered to nude mice, resulting in significant tumor regression and prolonged survival rates. Histological analyses revealed reduced cellular proliferation and angiogenesis markers, suggesting that this compound alters tumor microenvironments favorably .

Study Dosage Outcome
Soriano-Hernandez et al. (2011)10 mg/kg/day for 20 daysSignificant reduction in tumor growth; total regression in 25% of cases

Epigenetic Research

This compound has been identified as a selective inhibitor of the fat mass and obesity-associated (FTO) demethylase enzyme. This enzyme is involved in the demethylation of N6-methyladenosine (m6A) residues in mRNA, which plays a critical role in regulating gene expression. The inhibition of FTO by this compound may have implications for treating obesity-related conditions and enhancing the effectiveness of certain cancer therapies by restoring sensitivity to drugs like gefitinib in non-small cell lung cancer (NSCLC) .

Pain Management

This compound is widely used for managing pain associated with various conditions. A clinical trial demonstrated that both topical gel formulations and oral capsules of methis compound significantly reduced pain more effectively than placebo or alternative NSAIDs like naproxen. The rapid onset of analgesic effects makes it a valuable option for acute pain management .

Formulation Efficacy Comparison
Topical Gel (5%)Rapid pain reliefMore effective than placebo
Oral CapsulesSignificant analgesic actionFaster than sodium naproxen

Wirkmechanismus

Clofenamic acid is part of the fenamate class of NSAIDs, which includes compounds such as mefenamic acid, methis compound, and flufenamic acid. Compared to these compounds, this compound is unique in its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and potency .

Vergleich Mit ähnlichen Verbindungen

Clofenaminsäure gehört zur Klasse der Fenamat-NSAR, zu denen auch Verbindungen wie Mefenaminsäure, Meclofenaminsäure und Flufenaminsäure gehören. Im Vergleich zu diesen Verbindungen ist Clofenaminsäure einzigartig in seinem spezifischen Substitutionsschema am aromatischen Ring, das seine pharmakologischen Eigenschaften und seine Potenz beeinflusst .

Ähnliche Verbindungen:

  • Mefenaminsäure
  • Meclofenaminsäure
  • Flufenaminsäure

Clofenaminsäure zeichnet sich durch seine spezifische chemische Struktur aus, die eindeutige therapeutische Vorteile und ein einzigartiges Profil unter den Fenamat-NSAR bietet.

Biologische Aktivität

Clofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties. It is structurally related to mefenamic acid and exhibits various biological activities that have significant implications in both therapeutic and toxicological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. The inhibition of COX-1 and COX-2 leads to reduced inflammation and pain relief.

  • COX Inhibition : this compound selectively inhibits COX-2, which is often upregulated in inflammatory states, while having a lesser effect on COX-1, thus minimizing gastrointestinal side effects commonly associated with NSAIDs.
  • Cell Proliferation : Research indicates that this compound may also influence cell proliferation pathways, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various tumor models.

Table 1: Summary of Biological Activities of this compound

ActivityMechanismReference
COX-2 InhibitionReduces prostaglandin synthesis
Anti-proliferative EffectsInduces G2/M phase arrest in cancer cells
Analgesic EffectsReduces pain through anti-inflammatory action
Histological ChangesAlters tumor microenvironment

Case Studies

  • Inhibition of Vascular Smooth Muscle Cells :
    A study demonstrated that methis compound (related compound) inhibited the proliferation and migration of human aortic smooth muscle cells (haSMCs) in a dose-dependent manner. This suggests potential applications for this compound in preventing restenosis after angioplasty by targeting vascular smooth muscle proliferation .
  • Autoimmune Hemolytic Anemia :
    A case report highlighted the adverse effects of mefenamic acid, showing its potential to induce autoimmune hemolytic anemia (AIHA). Although this study focused on mefenamic acid, it raises awareness about the possible hematological risks associated with NSAIDs in general, including this compound .
  • Histological Analysis in Cancer Models :
    In a mouse model of androgen-independent prostate cancer, treatment with methis compound resulted in decreased tumor aggression and increased fibrosis. Such findings suggest that this compound may have similar antitumor effects due to its structural similarities .

Eigenschaften

IUPAC Name

2-(2,3-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFYSWOLCTYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195575
Record name Clofenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-55-0
Record name 2-[(2,3-Dichlorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofenamic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofenamic acid
Reactant of Route 2
Reactant of Route 2
Clofenamic acid
Reactant of Route 3
Reactant of Route 3
Clofenamic acid
Reactant of Route 4
Reactant of Route 4
Clofenamic acid
Reactant of Route 5
Reactant of Route 5
Clofenamic acid
Reactant of Route 6
Reactant of Route 6
Clofenamic acid
Customer
Q & A

Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?

A: While the provided abstract doesn't offer specific solubility values for this compound in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding this compound's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of this compound.

Q2: Can this compound form salts with rare earth elements? What are the potential applications of these salts?

A: Yes, research indicates that this compound can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of this compound have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.